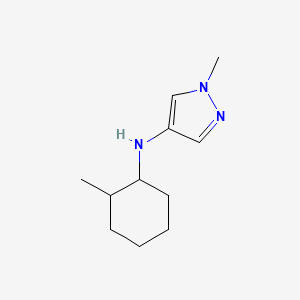

1-methyl-N-(2-methylcyclohexyl)-1H-pyrazol-4-amine

CAS No.:

Cat. No.: VC17802113

Molecular Formula: C11H19N3

Molecular Weight: 193.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H19N3 |

|---|---|

| Molecular Weight | 193.29 g/mol |

| IUPAC Name | 1-methyl-N-(2-methylcyclohexyl)pyrazol-4-amine |

| Standard InChI | InChI=1S/C11H19N3/c1-9-5-3-4-6-11(9)13-10-7-12-14(2)8-10/h7-9,11,13H,3-6H2,1-2H3 |

| Standard InChI Key | AXHIZQACSRCLPD-UHFFFAOYSA-N |

| Canonical SMILES | CC1CCCCC1NC2=CN(N=C2)C |

Introduction

Chemical Structure and Physicochemical Properties

1-Methyl-N-(2-methylcyclohexyl)-1H-pyrazol-4-amine belongs to the pyrazole class of heterocyclic compounds, featuring a five-membered aromatic ring with two adjacent nitrogen atoms. Its molecular formula is C₁₁H₁₉N₃, with a molecular weight of 193.29 g/mol . The substitution pattern—a methyl group at the pyrazole’s 1-position and a 2-methylcyclohexyl group at the 4-position—confers steric and electronic uniqueness compared to other pyrazole derivatives.

Structural Features

-

Pyrazole Core: The aromatic pyrazole ring contributes to planar geometry and π-π stacking potential.

-

2-Methylcyclohexyl Substituent: The cyclohexyl group introduces conformational flexibility, while the methyl group at the 2-position creates stereochemical complexity .

-

Amine Functional Group: The exocyclic amine at the 4-position enables hydrogen bonding and salt formation, enhancing solubility in polar solvents .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₉N₃ | |

| Molecular Weight | 193.29 g/mol | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 2 | |

| XLogP3 | 2.8 (predicted lipophilicity) |

The compound’s canonical SMILES string, CC1CCCCC1NC2=C(C=NN2C), encodes its connectivity , while its InChIKey (VNSKHHLTIHDYRE-UHFFFAOYSA-N) provides a unique identifier for database searches .

Synthesis and Manufacturing

The synthesis of 1-methyl-N-(2-methylcyclohexyl)-1H-pyrazol-4-amine typically involves multi-step routes emphasizing regioselective functionalization. While detailed protocols for this specific isomer are scarce, analogous pyrazole syntheses provide a framework.

Key Synthetic Steps

-

Pyrazole Ring Formation: Cyclocondensation of hydrazines with 1,3-diketones or via [3+2] cycloadditions.

-

N-Methylation: Introduction of the methyl group at the pyrazole’s 1-position using methylating agents like iodomethane.

-

Amine Coupling: Nucleophilic substitution or Buchwald-Hartwig coupling to attach the 2-methylcyclohexylamine group .

Example Reaction Scheme:

Challenges include ensuring regioselectivity during cyclization and minimizing byproducts during amine coupling. Yield optimization often requires catalysts such as palladium complexes for cross-coupling reactions .

Applications in Materials Science

Beyond pharmaceuticals, this compound’s rigid yet flexible structure lends itself to materials applications:

Coordination Chemistry

The pyrazole nitrogen and exocyclic amine can act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with potential catalytic or magnetic properties .

Polymer Additives

Incorporation into polymers may improve thermal stability and glass transition temperatures, as observed in polyamides containing cyclohexyl groups .

Comparison with Structural Analogs

The biological and chemical profiles of pyrazole derivatives vary significantly with substitution patterns.

Table 2: Comparison of Pyrazole Analogs

The 2-methylcyclohexyl variant’s stereochemistry may offer unique pharmacokinetic advantages, such as slower metabolic clearance compared to 3- or 4-substituted analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume